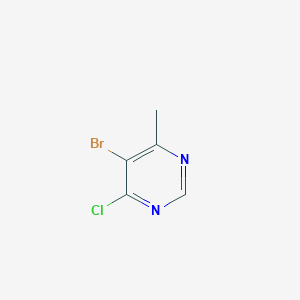

5-ブロモ-4-クロロ-6-メチルピリミジン

説明

5-Bromo-4-chloro-6-methylpyrimidine is a halogenated pyrimidine derivative that has garnered interest due to its potential as an intermediate in the synthesis of various substituted pyrimidine compounds. These compounds are valuable in medicinal chemistry and pharmaceutical research for their diverse biological activities.

Synthesis Analysis

The synthesis of halogenated pyrimidines, such as 5-bromo-4-chloro-6-methylpyrimidine, often involves palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine has been synthesized and used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs, leading to the efficient synthesis of many substituted pyrimidine compounds . Additionally, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been studied, resulting in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product .

Molecular Structure Analysis

The molecular structure of halogenated pyrimidines can be elucidated using techniques such as X-ray crystallography. For example, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, a related compound, has been determined, revealing its crystallization in the monoclinic crystal system and the presence of intramolecular hydrogen bonding within the crystalline network . Vibrational spectral studies, such as Raman and infrared spectroscopy, have also been employed to assign normal vibrations and study the substitutional effects on vibrational frequencies and modes .

Chemical Reactions Analysis

Halogenated pyrimidines are versatile intermediates that can undergo various chemical reactions. For instance, the reaction of 5-bromo-2-chloro-6-methylpyrimidine with secondary amines in boiling ethanol can afford 4-amino-5-bromo-2-substituted aminopyrimidines . Moreover, halogen dance reactions have been used to synthesize unique halogen-rich intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which can be further manipulated to generate pentasubstituted pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines are influenced by their molecular structure and substituents. The vibrational analyses of polarized Raman and infrared spectra, along with normal coordinate calculations, provide insights into the effects of halogen substitution on the properties of pyrimidines . Quantum chemical calculations, including density functional theory (DFT), can predict geometrical, conformational, and spectroscopic parameters, as well as nonlinear optical properties, which are essential for understanding the behavior of these compounds in various environments .

科学的研究の応用

農薬

この化合物は農薬業界においても重要な役割を果たしています。除草剤、殺虫剤、殺菌剤の合成に使用されます。5-ブロモ-4-クロロ-6-メチルピリミジンのハロゲン化ピリミジン構造は、害虫や病気から作物を守る新しい農薬開発に適した候補となります .

染料

5-ブロモ-4-クロロ-6-メチルピリミジンは、染料業界でも用途があります。繊維やインク用の染料や顔料の製造に使用できます。その構造中の臭素原子と塩素原子の存在により、さらなる化学修飾が可能になり、望ましい特性を持つ新規染料を開発できます .

材料科学

材料科学では、この化合物は特定の電子特性または光学特性を持つ新しい材料を開発するために使用されます。その分子構造は、ポリマーまたは小分子に組み込まれて、電子デバイスまたは太陽電池用の材料を作成できます .

生命科学研究

生命科学では、5-ブロモ-4-クロロ-6-メチルピリミジンは生化学研究や、遺伝子研究、酵素阻害、その他の生物学的アッセイに使用される化合物を合成するための構成ブロックとして使用されます。DNAとRNAのプロセスを研究するために使用されるヌクレオシド類似体の合成におけるその役割は特に注目に値します .

化学合成

この化合物は、新しい化学合成方法論の開発において不可欠です。研究者はこれを用いて、新規の合成経路を探求したり、既存の合成経路を改善したりすることで、より効率的で持続可能な化学プロセスを開発できます .

クロマトグラフィー

最後に、5-ブロモ-4-クロロ-6-メチルピリミジンは、クロマトグラフィーで標準物質または参照物質として使用できます。そのユニークな分子シグネチャーは、クロマトグラフィーシステムの較正に役立ち、複雑な化学混合物の分析を支援します .

作用機序

Target of Action

Biochemical Pathways

Pharmacokinetics

The compound’s physical and chemical properties, such as its molecular weight (20746 g/mol) and density (1724 g/cm3), may influence its pharmacokinetic profile .

Result of Action

As a pyrimidine derivative, it is likely to have diverse biological activities.

Action Environment

It is known that the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°c .

特性

IUPAC Name |

5-bromo-4-chloro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-4(6)5(7)9-2-8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSNNPGRFRGVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399089 | |

| Record name | 5-bromo-4-chloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3438-55-9 | |

| Record name | 5-bromo-4-chloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloro-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)